molecular formula C10H6BrFO2 B13452244 5-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde

5-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B13452244
M. Wt: 257.06 g/mol
InChI Key: NHQWBWDZQQGKNP-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde is an aromatic compound with a complex structure that includes bromine, fluorine, and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of a benzaldehyde derivative, followed by the introduction of the prop-2-yn-1-yloxy group through an etherification reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Addition: Catalysts like palladium on carbon (Pd/C) for hydrogenation or halogens like bromine (Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

5-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The alkyne group can participate in click chemistry reactions, allowing for the tagging and tracking of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde
  • 3-Fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde
  • 5-Bromo-3-fluoro-2-methoxybenzaldehyde

Uniqueness

5-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the combination of bromine, fluorine, and an alkyne group in its structure. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C10H6BrFO2

Molecular Weight

257.06 g/mol

IUPAC Name

5-bromo-3-fluoro-2-prop-2-ynoxybenzaldehyde

InChI

InChI=1S/C10H6BrFO2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h1,4-6H,3H2

InChI Key

NHQWBWDZQQGKNP-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=C(C=C1F)Br)C=O

Origin of Product

United States

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